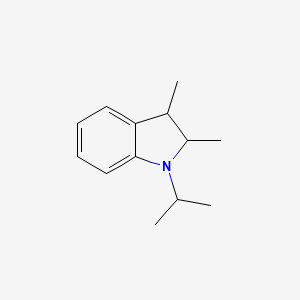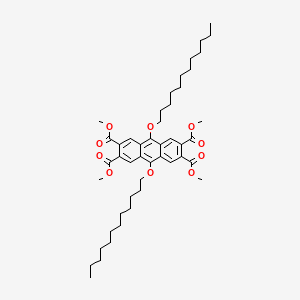
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound with a unique structure characterized by multiple ester groups and long alkoxy chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.
Mecanismo De Acción
The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate
Uniqueness
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its long dodecoxy chains, which impart distinct physical and chemical properties compared to other similar compounds. These long chains enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
Propiedades
Número CAS |
154601-45-3 |
|---|---|
Fórmula molecular |
C46H66O10 |
Peso molecular |
779.0 g/mol |
Nombre IUPAC |
tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3 |
Clave InChI |
QJQBYOVOXYADPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


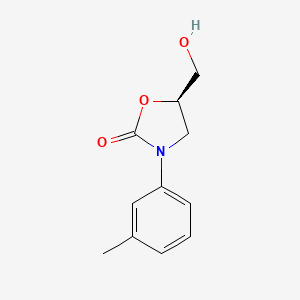
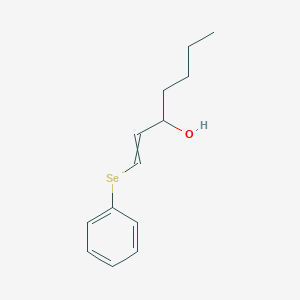
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)


![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
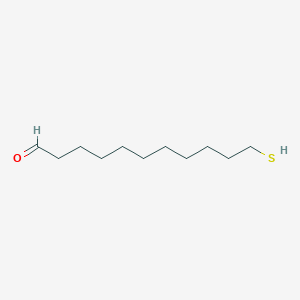

![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
